molecular formula C13H19ClN4O3 B8088435 2-[5-(3,4,5-Trimethoxyphenyl)-4h-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride

2-[5-(3,4,5-Trimethoxyphenyl)-4h-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride

Cat. No.: B8088435
M. Wt: 314.77 g/mol
InChI Key: HOVWBKKTKJKQCL-UHFFFAOYSA-N
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Description

2-[5-(3,4,5-Trimethoxyphenyl)-4h-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C13H19O3N4Cl. It is known for its unique structure, which includes a trimethoxyphenyl group and a triazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4,5-Trimethoxyphenyl)-4h-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where the triazole intermediate reacts with a trimethoxybenzyl halide.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4,5-Trimethoxyphenyl)-4h-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[5-(3,4,5-Trimethoxyphenyl)-4h-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(3,4,5-Trimethoxyphenyl)-4h-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. For example, compounds containing this group have been shown to inhibit tubulin polymerization, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others . These interactions can lead to the modulation of cellular processes such as cell division, stress response, and redox balance.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[5-(3,4,5-Trimethoxyphenyl)-4h-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride lies in its combination of the trimethoxyphenyl group and the triazole ring. This unique structure imparts specific biological activities and chemical reactivity that are not observed in other similar compounds. The presence of both functional groups allows for diverse interactions with biological targets and the potential for multiple therapeutic applications.

Properties

IUPAC Name

2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3.ClH/c1-18-9-6-8(7-10(19-2)12(9)20-3)13-15-11(4-5-14)16-17-13;/h6-7H,4-5,14H2,1-3H3,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVWBKKTKJKQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=N2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(3,4,5-Trimethoxyphenyl)-4h-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
Reactant of Route 2
2-[5-(3,4,5-Trimethoxyphenyl)-4h-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
Reactant of Route 3
2-[5-(3,4,5-Trimethoxyphenyl)-4h-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
Reactant of Route 4
2-[5-(3,4,5-Trimethoxyphenyl)-4h-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
Reactant of Route 5
2-[5-(3,4,5-Trimethoxyphenyl)-4h-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
Reactant of Route 6
2-[5-(3,4,5-Trimethoxyphenyl)-4h-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride

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